

AF647-NHS ester triTEA excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF647-NHS ester *triTEA*

Cat. No.: B15556392

[Get Quote](#)

An In-depth Technical Guide to AF647-NHS Ester (triTEA) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the spectral properties and applications of the far-red fluorescent dye, AF647-NHS ester, with a specific focus on its triethylammonium (triTEA) salt form. It includes detailed experimental protocols for protein conjugation and a summary of its use in common laboratory workflows.

Core Concepts of AF647-NHS Ester Chemistry

AF647-NHS ester is a bright and photostable amine-reactive fluorescent dye belonging to the cyanine dye family.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent attachment of the AF647 fluorophore to primary amines (-NH₂) on proteins, amine-modified oligonucleotides, and other molecules.^{[2][3][4]} This reaction is most efficient at a pH between 8.3 and 8.5.^{[2][3]} The resulting amide bond is as stable as a peptide bond, ensuring a permanent label. The triethylammonium (triTEA) salt form refers to the counterion associated with the dye molecule.^[2] The sulfonate groups on the dye's structure enhance its water solubility, which helps to reduce aggregation in aqueous environments.^{[2][5]}

Spectral Properties

AF647 is a far-red fluorescent dye with excitation ideally suited for the 633 nm or 640 nm laser lines commonly found on fluorescence microscopes and flow cytometers.^[4] Its emission in the

far-red spectrum minimizes autofluorescence from biological samples. The key spectral characteristics are summarized below.

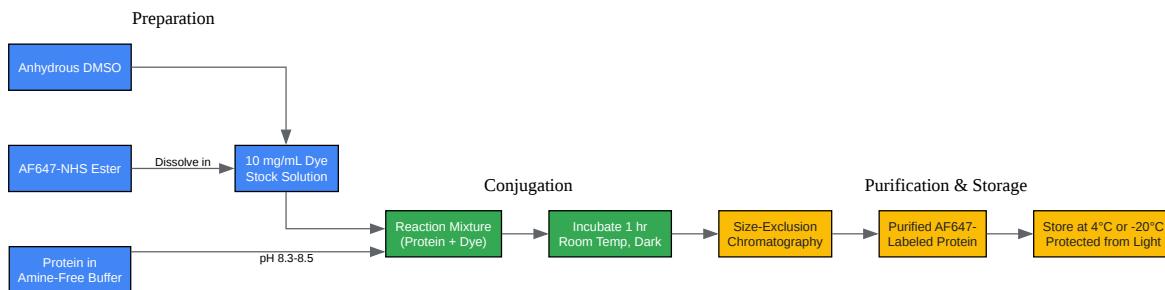
Parameter	Value (Source 1)	Value (Source 2)	Value (Source 3)
Excitation Maximum (λ_{ex})	650 nm[2][6]	655 nm[1][7]	635 nm[8][9]
Emission Maximum (λ_{em})	671 nm[2]	680 nm[1][7]	670 nm[6]
Extinction Coefficient (ϵ)	270,000 $\text{cm}^{-1}\text{M}^{-1}$ [2]	191,800 $\text{cm}^{-1}\text{M}^{-1}$ [1][2]	239,000 $\text{cm}^{-1}\text{M}^{-1}$ [6]
Fluorescence Quantum Yield (Φ)	Not Reported	0.15[1][2]	Not Reported

Note: Variations in spectral properties can occur depending on the solvent and conjugation partner.

Experimental Protocols

Protein Labeling with AF647-NHS Ester

This protocol provides a general procedure for conjugating AF647-NHS ester to proteins, such as antibodies.

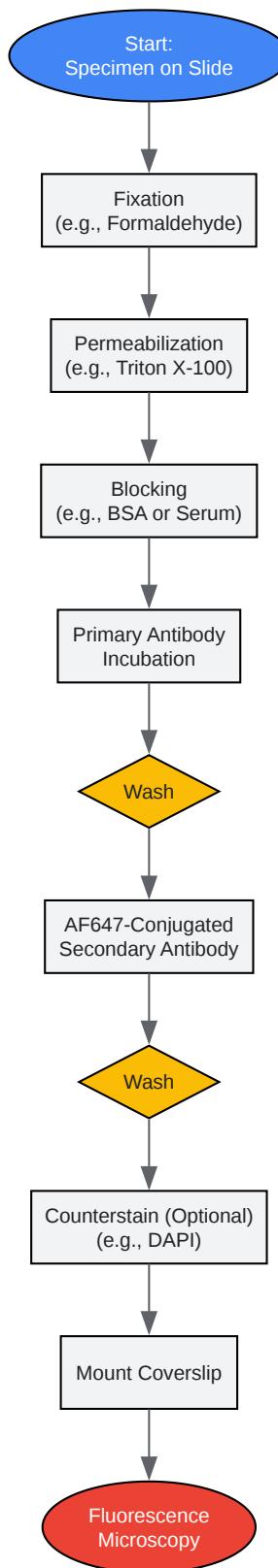

Materials:

- Protein solution (e.g., antibody at >2 mg/mL in a buffer free of primary amines like PBS)
- AF647-NHS ester (triTEA)
- Anhydrous dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3]
- Purification column (e.g., gel filtration or spin desalting column)[10][11]

Procedure:

- Prepare the Protein:
 - Ensure the protein is at a suitable concentration (ideally >2 mg/mL) in an amine-free buffer (e.g., PBS).^[4] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.
- Prepare the Dye Stock Solution:
 - Dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.^[10]
^[12] This solution should be prepared fresh, as the NHS ester is susceptible to hydrolysis.
^[11]
- Perform the Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the labeling buffer.^[2]^[3]
 - Add the calculated amount of the AF647-NHS ester stock solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein.^[12]
 - Incubate the reaction for 1 hour at room temperature, protected from light.^[2]^[10]^[12]
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.^[10]^[11]
 - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Determine the Degree of Labeling (Optional but Recommended):
 - Measure the absorbance of the conjugate at 280 nm and ~650 nm (the absorbance maximum of the dye).
 - Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule.
- Storage:

- Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[10][12] Adding a carrier protein like BSA to 0.1% can improve stability.[12]



[Click to download full resolution via product page](#)

Protein Labeling Workflow

Application in Immunofluorescence

AF647-conjugated antibodies are widely used in immunofluorescence (IF) for the detection of specific target antigens in cells and tissues.[13][14] The brightness and photostability of AF647 allow for high-quality imaging and multiplexing experiments. A typical indirect immunofluorescence workflow is outlined below.

[Click to download full resolution via product page](#)

Indirect Immunofluorescence Workflow

This workflow illustrates the key steps in using an AF647-labeled secondary antibody to detect a primary antibody bound to a target antigen.[15][16] Each step is critical for achieving specific staining with low background.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. AF647-NHS ester (triTEA) () for sale vulcanchem.com
- 3. fluidic.com [fluidic.com]
- 4. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific fishersci.ca
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Alexa Fluor 647 NHS Ester CAS#: 1620475-28-6 m.chemicalbook.com
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NHS ester protocol for labeling proteins abberior.rocks
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC pmc.ncbi.nlm.nih.gov
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC pmc.ncbi.nlm.nih.gov
- 14. Making Multiplexed Imaging Flexible: Combining Essential Markers With Established Antibody Panels - PMC pmc.ncbi.nlm.nih.gov
- 15. vectorlabs.com [vectorlabs.com]

- 16. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- To cite this document: BenchChem. [AF647-NHS ester triTEA excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556392#af647-nhs-ester-tritea-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com